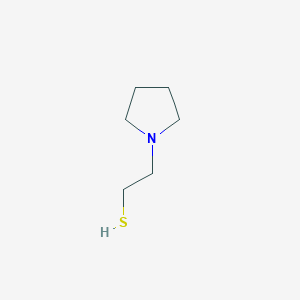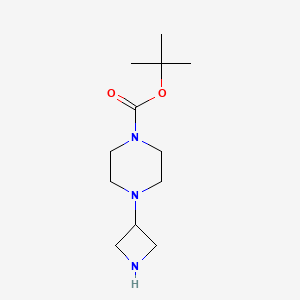![molecular formula C8H8N2O B1288665 5-Amino-3-methylbenzo[d]isoxazole CAS No. 851768-35-9](/img/structure/B1288665.png)
5-Amino-3-methylbenzo[d]isoxazole
概要
説明
5-Amino-3-methylbenzo[d]isoxazole is a compound with the CAS Number: 851768-35-9 and a molecular weight of 148.16 . It is a solid substance that is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The total percentage of the AMIA resonance structure with a double C=N bond is 34.19% . Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .
Chemical Reactions Analysis
Isoxazoles, including this compound, are five-membered heterocyclic compounds that are commonly found in many commercially available drugs . They are synthesized through various novel synthetic techniques, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 148.16 . It is a solid substance that is stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound has a density of 1.2±0.1 g/cm3 .
科学的研究の応用
Herbicide Degradation
Isoxaben, a herbicide derivative of 5-aminoisoxazol, undergoes unexpected hydrolysis in soil, transforming into 5-isoxazolinone and dimethoxybenzamide, rather than generating the expected aromatic amino compound. This reaction pathway reduces the potential transformation into carcinogenic compounds in the environment (Rouchaud et al., 2010).
Synthetic Applications
5-Amino-3-methylisoxazole serves as a starting point for synthesizing various chemical structures. For instance, it has been utilized to create Mannich bases, isoxazolo[5,4-b]pyridine derivatives, and mono and bisazo dyes with notable antitumor activities (Hamama et al., 2017). Another study highlights its use in synthesizing α-Aminopyrrole derivatives through a cyanide Michael addition and reductive transformation, showcasing its versatility in chemical synthesis (Galenko et al., 2019).
Biological and Immunomodulatory Effects
Research on 5-amino-3-methyl-4-isoxazolecarbohydrazide (HIX) indicates potential anti-inflammatory drug development. It has been shown to modulate autoimmune and inflammatory gene expression in human Caco-2 cultured cells, suggesting a future in clinical development for autoimmune diseases (Płoszaj et al., 2016).
Antitumor Activities
Isoxazolo[5,4-b]pyridines and related compounds synthesized from 5-amino-3-methylisoxazole have demonstrated potential antitumor activities. These compounds provide a novel approach to cancer treatment by targeting specific cellular mechanisms (Hamama, Ibrahim, & Zoorob, 2012).
Environmental Degradation
A study focusing on Nocardioides sp. N39, capable of degrading 3-amino-5-methyl-isoxazole (a persistent environmental pollutant), highlights the importance of microbial solutions in mitigating environmental risks associated with pharmaceutical residues. The research provides insights into microbial degradation pathways and the genetic basis for these capabilities (Yan et al., 2022).
Safety and Hazards
将来の方向性
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development and application of 5-Amino-3-methylbenzo[d]isoxazole and similar compounds will continue to be a significant area of research in the future.
作用機序
Mode of Action
Isoxazole derivatives are known to interact with their targets through various mechanisms, but the specific interactions of 5-Amino-3-methylbenzo[d]isoxazole remain to be elucidated .
Biochemical Pathways
Given the diversity of isoxazole derivatives and their wide range of biological activities, it is likely that this compound could influence multiple pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . Furthermore, its efficacy could be influenced by factors such as pH, presence of other compounds, and individual patient characteristics .
生化学分析
Biochemical Properties
5-Amino-3-methylbenzo[d]isoxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, this compound can interact with enzymes involved in oxidative stress responses, leading to the modulation of reactive oxygen species levels within cells. Additionally, this compound has been found to bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a critical role in signal transduction. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered cell proliferation rates and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transport proteins on the cell membrane. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism. Additionally, this compound can interact with nuclear proteins, influencing gene expression and chromatin structure .
特性
IUPAC Name |
3-methyl-1,2-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDYNCREWBOZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612647 | |
| Record name | 3-Methyl-1,2-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851768-35-9 | |
| Record name | 3-Methyl-1,2-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









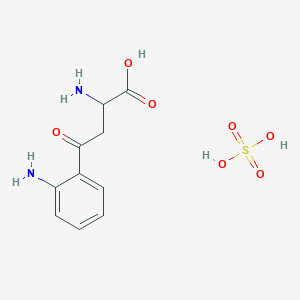
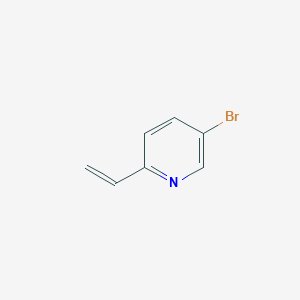
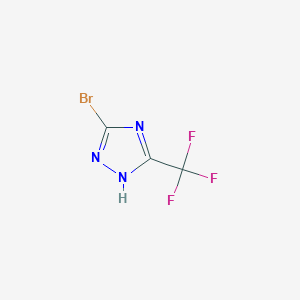
![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)
